![molecular formula C17H18N4O3S B6507254 Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- CAS No. 941869-25-6](/img/structure/B6507254.png)
Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-
Overview
Description
Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- is a complex organic compound that features a benzothiazole ring, a piperazine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- typically involves multiple steps. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The piperazine ring can be introduced through nucleophilic substitution reactions, while the isoxazole ring is often formed via cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process often includes steps such as alkylation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, dihydrobenzothiazoles, and sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anticancer Properties
- Neuropharmacological Effects
- Antitubercular Activity
Environmental and Ecological Considerations
While the primary focus has been on medicinal applications, it is essential to consider the environmental impact of synthetic compounds like methanone. Initial environmental risk assessments indicate that some similar compounds may pose ecological risks, necessitating further studies to evaluate their environmental safety .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of methanone derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that modifications at the piperazine ring enhanced antibacterial potency.
Case Study 2: Anticancer Mechanism
Research published in a peer-reviewed journal detailed how methanone derivatives could trigger apoptosis in breast cancer cells by activating caspase pathways. The findings suggest that these compounds could serve as lead structures for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the isoxazole ring may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its anti-cancer and anti-bacterial properties.
6-Ethoxy-2-mercaptobenzothiazole: Used in the synthesis of various biologically active compounds.
1,3,4-Oxadiazole: Exhibits anti-inflammatory and antimicrobial activities.
Uniqueness
Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- is unique due to its combination of three distinct ring systems, which confer a range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- is a complex organic compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name: 1,3-benzothiazol-2-yl-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone . Its molecular formula is , and it has a molecular weight of approximately 440.53 g/mol. The structure features a piperazine moiety linked to a benzothiazole ring and an isoxazole group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. Research has highlighted that compounds with similar structures to Methanone, [4-(6-ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- have shown promising results in inhibiting tumor growth. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated enhanced antiproliferative activity against melanoma and prostate cancer cells, suggesting potential pathways for further development in cancer therapeutics .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Tubulin Polymerization : This mechanism has been observed in various studies where benzothiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Bcl-xL Inhibition : Benzothiazole hydrazones have been identified as potent inhibitors of Bcl-xL, a protein that plays a crucial role in regulating apoptosis. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have shown antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further exploration in infectious disease treatment .
Study 1: Anticancer Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity. The lead compound exhibited IC50 values in the nanomolar range against prostate cancer cells, highlighting the importance of structural optimization in drug design .
Study 2: Antimicrobial Properties
Another investigation focused on the synthesis and evaluation of novel azetidine derivatives derived from benzothiazoles showed promising antimicrobial and cytotoxic activities. The study reported that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-2-23-12-3-4-13-15(11-12)25-17(19-13)21-9-7-20(8-10-21)16(22)14-5-6-18-24-14/h3-6,11H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWUABIHJHIMOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162295 | |
Record name | [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801162295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941869-25-6 | |
Record name | [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941869-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(6-Ethoxy-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801162295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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